2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-
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Overview
Description
3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one (coumarin) core structure with a triazole moiety attached via an acetyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorinated precursors under controlled conditions.
Coupling with Chromen-2-one: The synthesized triazole is then coupled with chromen-2-one via an acetyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and chromen-2-one moieties can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen or halogen atoms.
Scientific Research Applications
3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activities.
Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Another heterocyclic compound with similar structural features.
1,3,5-Trisubstituted-1,2,4-triazoles: Compounds with a triazole core and various substituents, exhibiting diverse biological activities.
Uniqueness
3-[2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not commonly found in other similar compounds .
Properties
Molecular Formula |
C13H7Cl2N3O3 |
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Molecular Weight |
324.12 g/mol |
IUPAC Name |
3-[2-(3,5-dichloro-1,2,4-triazol-1-yl)acetyl]chromen-2-one |
InChI |
InChI=1S/C13H7Cl2N3O3/c14-12-16-13(15)18(17-12)6-9(19)8-5-7-3-1-2-4-10(7)21-11(8)20/h1-5H,6H2 |
InChI Key |
ACIJLVMBHSTHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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